1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Description
IUPAC Name and Synonyms
The compound is formally named 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde , reflecting its indole core substituted with a 4-chlorobenzyl group at position 1, a methyl group at position 2, and an aldehyde at position 3. Alternative names include:
- 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
- CAS 92407-86-8
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClNO |
| Molecular Weight | 283.75 g/mol |
Structural Features
The molecule comprises:
- Indole Core : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
- 4-Chlorobenzyl Substituent : A benzyl group attached to the indole nitrogen, with a chlorine atom at the para position of the benzene ring.
- 2-Methyl Group : A methyl substituent at position 2 of the indole ring.
- Aldehyde Group : A carbonyl group at position 3 of the indole ring.
SMILES Representation :CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O
Crystallographic Parameters
Available Data and Limitations
No direct crystallographic data for this compound are reported in the literature. However, structural insights can be inferred from related compounds:
- 4-Chlorobenzyl Derivatives : In crystallographic studies of similar indole derivatives, 4-chlorobenzyl groups often adopt staggered conformations to minimize steric clashes with adjacent substituents.
- Hydrogen Bonding : Aldehyde groups in analogous compounds typically participate in intermolecular hydrogen bonding, influencing crystal packing.
Key Challenges :
- Disordered Substituents : Methyl and chlorobenzyl groups may exhibit conformational flexibility in the crystalline state.
- Solvent Effects : Crystallization conditions (e.g., solvent choice) could influence hydrogen-bonding patterns.
Spectroscopic Identification
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Peaks (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| Aldehyde (C=O) | 1700–1720 | Strong | |
| Aromatic C=C | 1450–1600 | Medium | |
| C–Cl Stretch | 550–850 | Medium |
Example Data :
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Observations :
Mass Spectrometry (MS)
| Ionization Method | Observed m/z | Calculated m/z | Fragmentation Pattern | Source |
|---|---|---|---|---|
| [M+H]⁺ | 284.75 | 283.75 + 1.007 | Loss of HCl or aldehyde |
Note : Discrepancies in reported m/z values may arise from ionization artifacts or experimental conditions.
Conformational Analysis
Newman Projections and Rotational Isomers
The 4-chlorobenzyl group attached to the indole nitrogen can adopt staggered or eclipsed conformations due to rotation around the C–N bond:
- Staggered Conformation :
- Advantage : Minimizes steric clashes between the chlorine atom and the methyl group.
- Energy : Lower-energy state due to reduced strain.
- Eclipsed Conformation :
- Disadvantage : Increased steric hindrance between the chlorine and methyl groups.
- Energy : Higher-energy state, less favorable.
Key Factors Influencing Stability :
Chair Conformations (Hypothetical)
While the indole core itself does not adopt chair conformations, the fused aromatic system imposes rigidity. The 2-methyl group occupies a position that minimizes steric strain with the 4-chlorobenzyl substituent.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKIFZJBJKSAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes under basic conditions, such as using potassium hydroxide in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to achieve good yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Claisen–Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, considering the reaction conditions are mild and the yields are satisfactory.
Chemical Reactions Analysis
Reaction Types and Observed Products
Key reaction pathways include:
Condensation with Nitrogen Nucleophiles
Reaction with hydrazines or substituted amines yields hydrazones and Schiff bases:
-
Hydrazine hydrate : Forms N'-[1H-indol-3-ylmethylene]hydrazine derivatives (e.g., 5a ) with a characteristic =CH proton signal at δ 8.33 ppm ( ).
-
2-Hydrazinyl-1,3-benzothiazole : Produces 5c (C₂₂H₁₅BrN₄S), confirmed by mass spectrometry (m/z 447) ( ).
-
Cyanoacetohydrazide : Generates 11 (C₁₇H₁₂BrN₅O), showing CN and C=O stretches at 1672 cm⁻¹ (IR) ( ).
Pd-Catalyzed C–H Arylation
Pd(II)-mediated reactions enable regioselective C4-arylation:
-
Aryl iodides : With Pd(TFA)₂/AgOAc, 3-acetyl-7-bromo-1H-indole (4c ) reacts with iodobenzene (2a ) to yield 6ca (76% yield) ( ).
-
Mechanism : Cyclometalated Pd(II) intermediate forms via C–H activation, followed by oxidative addition and reductive elimination ( ).
Substituent-Directed Reactivity
-
Chlorobenzyl group : Undergoes SNAr with amines (e.g., morpholine) in DMF/K₂CO₃, replacing Cl with NR₂ ( ).
-
Aldehyde group : Participates in Knoevenagel condensations (e.g., with cyanoacetamide) to form α,β-unsaturated nitriles ( ).
Friedel-Crafts Acyl Migration
During Pd-catalyzed reactions, 3,2-carbonyl migration occurs via:
-
Reverse Friedel-Crafts process : Acidic conditions (TFA) promote acetyl group migration.
-
1,2-Acetyl shift : Observed in 3-acetylindoles, forming C2-arylated products (e.g., 5ca ) after 24 hours at 120°C ( ).
Oxidative Pathways
-
Indole core oxidation : Yields oxindole derivatives via epoxidation followed by ring-opening ().
-
Aldehyde oxidation : Forms carboxylic acid derivatives under strong oxidizing conditions ().
Antimicrobial Scaffolds
-
1,3-Thiazoles (e.g., 18) : Synthesized via phenacyl bromide/thiourea reactions, showing MIC values of 8–16 µg/mL against S. aureus ( ).
General Condensation Procedure ( )
-
Dissolve 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (1 mmol) in ethanol.
-
Add hydrazine derivative (1.2 mmol) and reflux for 4–6 hours.
-
Isolate product via crystallization (EtOAc/hexane).
C–H Arylation ( )
-
Combine indole (0.2 mmol), Pd(TFA)₂ (10 mol%), AgOAc (2 equiv.), and aryl iodide (1.5 equiv.) in DMF.
-
Heat at 120°C for 12–24 hours under N₂.
-
Purify via flash chromatography (SiO₂, hexane/EtOAc).
This systematic analysis underscores the compound’s versatility in synthesizing bioactive molecules, supported by reproducible methodologies and mechanistic clarity.
Scientific Research Applications
Scientific Research Applications
The applications of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, facilitating various organic transformations.
Biology
- Enzyme Inhibition Studies : Its structural similarity to biologically active indoles makes it useful in studies related to enzyme inhibition and receptor binding. Research indicates that it may act as a procaspase activator, promoting apoptosis in cancer cells .
Medicine
- Anticancer Properties : Numerous studies have highlighted its potential as an anticancer agent. For instance, derivatives incorporating this compound have shown potent cytotoxicity against various human cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| SW620 (Colon) | 0.56 - 0.83 |
| PC-3 (Prostate) | 0.56 - 0.83 |
| NCI-H23 (Lung) | 0.56 - 0.83 |
Industry
- Development of New Materials : The compound is also explored for its potential in developing new materials with specific chemical properties, enhancing its applicability in various industrial contexts.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, inhibiting their activity or altering their function. For example, it may act as a procaspase activator, promoting apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Structural Modifications
The biological and physicochemical properties of indole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Comparison
Key Observations:
- Functional Group at R3 : The carbaldehyde group in the target compound contrasts with maleimide (kinase inhibition ), oxoacetamide (apoptosis induction ), and carboxylic acid (solubility in DMSO/chloroform ). These modifications dictate target specificity and pharmacokinetics.
Activity Insights:
- Apoptosis Induction : The target compound and its oxoacetamide analogs () share apoptotic activity, but the oxoacetamide derivatives exhibit higher thermal stability (e.g., melting point 178°C vs. unrecorded for the target compound).
- Enzyme Inhibition : The 3,4-dichlorobenzyl analog’s enzyme inhibitory activity highlights the importance of halogen placement in target binding .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The carbaldehyde group in the target compound likely reduces hydrophilicity compared to the carboxylic acid derivative (LogP ~2.5 estimated vs. 3.1 for the acid ).
- Reactivity: The aldehyde group’s electrophilicity may facilitate covalent interactions with biological nucleophiles, a property absent in methanol or carboxylic acid derivatives.
Biological Activity
1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chlorobenzyl group attached to the indole ring , which is further substituted with a methyl group and an aldehyde functional group . This unique structure contributes to its reactivity and biological profile.
Biological Activities
1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has been studied for various biological activities:
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It may act by promoting apoptosis in cancer cells through the activation of procaspases, which are crucial in the apoptotic pathway. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. Its structural similarity to biologically active indoles allows it to interact with molecular targets effectively, leading to inhibition of their activity.
Antimicrobial Properties
Preliminary studies suggest that 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde may possess antimicrobial properties. It has shown moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent.
The biological activity of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Interaction : The compound can inhibit enzymes critical for tumor growth and survival.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it can modulate ROS levels, contributing to its anticancer effects.
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific cancer-related enzymes | |
| Antimicrobial | Moderate activity against bacterial strains |
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde demonstrated significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of certain kinases involved in cancer signaling pathways. The mechanism was attributed to direct binding interactions, which were characterized using molecular docking studies.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign aromatic protons using 2D-COSY and NOESY, noting deshielding effects from the electron-withdrawing aldehyde group (δ ~10 ppm for CHO) .
- X-ray Diffraction : Resolve regiochemistry of substitution (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl) and confirm non-covalent interactions (C–H···O, π-stacking). SHELXL refinement with TWIN/BASF commands can manage twinning in low-symmetry space groups (e.g., monoclinic P2₁/n) .
- HRMS : Confirm molecular formula with <2 ppm error (e.g., [M+H]⁺ at m/z 324.0652 for C₁₈H₁₅ClNO) .
How can crystallographic refinement address twinning or disorder in the structure?
Advanced Research Question
- Twinning : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. For example, refine twin fractions (BASF) iteratively until R₁ converges below 5% .
- Disorder : Apply PART/SUMP restraints for split positions (e.g., chlorobenzyl group disorder). Validate with residual density maps (Δρ < 0.3 eÅ⁻³) .
- High-Resolution Data : For macromolecular applications, employ SHELXPRO to interface with phenix.refine for TLS parameterization .
What strategies validate the biological activity of this compound against conflicting literature reports?
Advanced Research Question
- Purity Assurance : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
- Dose-Response Curves : Replicate assays with controlled ATP concentrations (e.g., kinase inhibition studies) to minimize variability .
- Structural Mimics : Compare with analogs (e.g., 1-(3,4-dichlorobenzyl) derivatives ) to isolate substituent effects. Use molecular docking (AutoDock Vina) to predict binding poses against targets like tubulin .
How does the electronic nature of the 4-chlorobenzyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing Cl substituent reduces electron density at the benzyl position, slowing oxidative addition in Pd-catalyzed couplings. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
